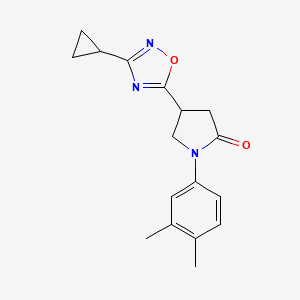

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPOP is a heterocyclic compound that contains a pyrrolidin-2-one ring and an oxadiazole ring. It has a molecular formula of C19H22N4O2 and a molecular weight of 334.41 g/mol.

Scientific Research Applications

Synthesis and Biological Activity Prediction

Research has led to the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring, such as "4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones". These compounds were synthesized through a one-pot condensation process. The biological activity of these synthesized compounds was predicted using PASS (Prediction of Activity Spectra for Substances), indicating potential biological relevance (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial and Antimycobacterial Activity

Several studies have synthesized novel compounds with variations of the 1,2,4-oxadiazole and pyrrolidin-2-one structures, demonstrating antimicrobial and antimycobacterial activities. For instance, pyrrole analogs have shown promising anti-tubercular activity against Mycobacterium tuberculosis, along with assessments of their cytotoxic activity against mammalian cell lines, highlighting their potential as antimycobacterial agents without cytotoxic concerns (Joshi et al., 2017).

Anticancer Potential

Compounds incorporating the 1,2,4-oxadiazole moiety have been identified as novel apoptosis inducers, offering a promising avenue for anticancer agent development. Specific derivatives have shown activity against breast and colorectal cancer cell lines, with further SAR studies suggesting modifications to enhance activity. The mechanism of action was linked to cell cycle arrest and apoptosis induction, with potential in vivo activity in tumor models, presenting a significant step towards novel anticancer therapies (Zhang et al., 2005).

Material Science Applications

Beyond biomedical applications, compounds with the 1,2,4-oxadiazole ring have been explored in material science, such as in the development of blue light-emitting polyamides and poly(amide-imide)s. These materials exhibit high thermal stability and unique optical properties, underscoring the versatility of 1,2,4-oxadiazole derivatives in creating advanced materials with potential electronic and optical applications (Hamciuc et al., 2015).

properties

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-10-3-6-14(7-11(10)2)20-9-13(8-15(20)21)17-18-16(19-22-17)12-4-5-12/h3,6-7,12-13H,4-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMFUGBHPYKSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)

![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)

![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)